molecular formula C7H10N2 B156321 (3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile CAS No. 133366-32-2

(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile

Cat. No. B156321
M. Wt: 122.17 g/mol
InChI Key: PFAUUHBCMMOTPG-RQJHMYQMSA-N
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Description

“(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile” is a compound that features a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is found in bioactive natural products and is featured by drug candidates .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through various methods. One common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another approach involves a sequential Diels Alder reaction/rearrangement sequence, which has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of “(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile” is based on the bicyclo[2.2.1]heptane scaffold . This scaffold is a key component in many compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.2.1]heptane derivatives are diverse. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . Another example is a sequential Diels Alder reaction/rearrangement sequence .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Future research could focus on improving the synthesis methods and exploring the potential applications of “(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile” and its derivatives.

properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-3-7-5-9-2-1-6(7)4-9/h6-7H,1-2,4-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAUUHBCMMOTPG-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]1[C@H](C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile

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